molecular formula C20H10N4O12 B10892035 Benzene-1,4-diyl bis(2,4-dinitrobenzoate)

Benzene-1,4-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B10892035
M. Wt: 498.3 g/mol
InChI Key: IDHAJZKRAQRLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzoyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE typically involves the esterification of 4-hydroxyphenyl 2,4-dinitrobenzoate with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, altering the electronic properties of the compound. This can affect the binding affinity to enzymes or receptors, leading to changes in biological activity. The pathways involved often include oxidative stress and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-DINITROBENZOYL)OXY]PHENYL 2,4-DINITROBENZOATE is unique due to its dual nitrobenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C20H10N4O12

Molecular Weight

498.3 g/mol

IUPAC Name

[4-(2,4-dinitrobenzoyl)oxyphenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H10N4O12/c25-19(15-7-1-11(21(27)28)9-17(15)23(31)32)35-13-3-5-14(6-4-13)36-20(26)16-8-2-12(22(29)30)10-18(16)24(33)34/h1-10H

InChI Key

IDHAJZKRAQRLLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.